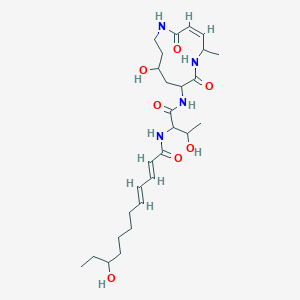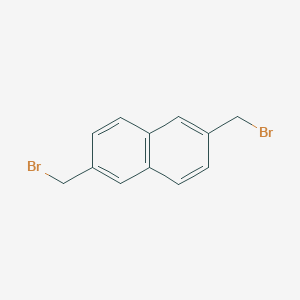
2,6-Bis(bromomethyl)naphthalene
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2,6-Bis(bromomethyl)naphthalene involves halomethylation reactions. For example, Higashi et al. (2009) discovered that among various bis-halomethylated naphthalenes, 2,6-bis(bromomethyl)naphthalene showed highly active crosslinking activity on DNA, suggesting unique synthetic pathways (Higashi et al., 2009).
Molecular Structure Analysis
The molecular structure of 2,6-Bis(bromomethyl)naphthalene is characterized by the presence of two bromomethyl groups attached to a naphthalene ring. This structure influences its reactivity and physical properties. For instance, Pozharskii et al. (2003) studied the molecular structure and basicity of naphthalene derivatives, highlighting the influence of substituents on the naphthalene core (Pozharskii et al., 2003).
Chemical Reactions and Properties
This compound exhibits unique reactivity due to its structure. For example, Doria et al. (2009) synthesized naphthalene bisimides (NDIs) from 2,6-dibromonaphthalene, showing the versatility of naphthalene derivatives in chemical reactions (Doria et al., 2009). Kuś et al. (2023) analyzed C-Br...Br interactions in dibromomethyl- and bromomethyl-substituted naphthalenes, providing insights into the compound's unique chemical properties (Kuś et al., 2023).
Physical Properties Analysis
The physical properties of 2,6-Bis(bromomethyl)naphthalene, such as melting point, solubility, and crystalline structure, are influenced by its molecular structure. The research by Bogdanov (2014) on the synthesis and characterization of related naphthalene derivatives provides an understanding of these aspects (Bogdanov, 2014).
Chemical Properties Analysis
The chemical properties, like reactivity with different functional groups and conditions under which it undergoes reactions, are crucial. For instance, Yang et al. (2005) explored the synthesis of fluorinated polyimides based on 2,6-bis(4-amino-2-trifluoromethylphenoxy) naphthalene, illustrating the reactivity of naphthalene derivatives (Yang et al., 2005).
Applications De Recherche Scientifique
DNA Crosslinking : 2,6-Bis(bromomethyl)naphthalene exhibits highly active crosslinking activity on DNA, which can be useful in understanding DNA interactions and potentially in drug development (Higashi et al., 2009).
Organic Metals Synthesis : It has been used in the synthesis of highly conjugated bis-(1,3-dithiole) derivatives, which are relevant in the creation of organic metals (Bryce, 1985).
NMR Signal Assignments : The compound has been used in studies to revise NMR signal assignments, providing better accuracy in chemical characterization (Ernst, 1989).
Synthesis of Fluorinated Compounds : It serves as a precursor in synthesizing fluorinated compounds like [7-(Fluoromethyl)-2-naphthyl]methanol, useful in various chemical applications (Bogdanov, 2014).
Crystal Packing Analysis : Its derivatives have been studied for understanding crystal packing patterns dominated by Br...Br contacts and C-H...Br hydrogen bonds (Kuś et al., 2023).
Phase-Transfer Catalysis : Used in the synthesis of cyclic alpha-amino acid derivatives under phase-transfer catalysis conditions (Kotha & Brahmachary, 2000).
Laser-Induced Bond Formation : Its role in two-photon intramolecular C C bond formation has been explored, showing wavelength dependence in conversion and yield (Ouchi & Yabe, 1992).
Electrochromic Devices : It has been used in the synthesis of ethylenedioxythiophene derivatized polynaphthalenes as active materials for electrochromic devices (Xu et al., 2013).
On-Surface Debromination : Studied for on-surface dehalogenative homocoupling as a route to hydrocarbon dimers or conjugated polymers (Tang et al., 2022).
Synthesis of Electrochromic Polymers : Its derivatives have been used in synthesizing bis(ethylenedioxythiophene)naphthalene monomers for applications in electrochromic polymers (Sankaran et al., 2001).
Safety And Hazards
This compound is classified as Aquatic Acute 1, Aquatic Chronic 1, and Skin Corr. 1B, indicating that it is hazardous to aquatic life and can cause skin corrosion . The safety precautions include avoiding breathing its mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Orientations Futures
Propriétés
IUPAC Name |
2,6-bis(bromomethyl)naphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Br2/c13-7-9-1-3-11-6-10(8-14)2-4-12(11)5-9/h1-6H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRHSGFPVPTWMND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)CBr)C=C1CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70394761 | |
| Record name | 2,6-Bis(bromomethyl)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70394761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Bis(bromomethyl)naphthalene | |
CAS RN |
4542-77-2 | |
| Record name | 2,6-Bis(bromomethyl)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70394761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-Bis(bromomethyl)naphthalene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,2-Dihydrobenzo[j]aceanthrylene-9,10-diol](/img/structure/B51581.png)

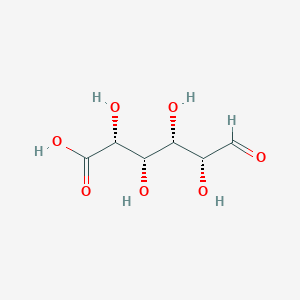
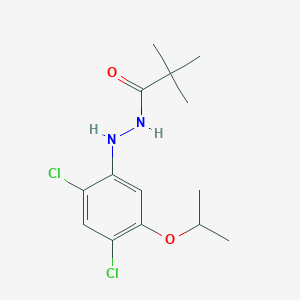
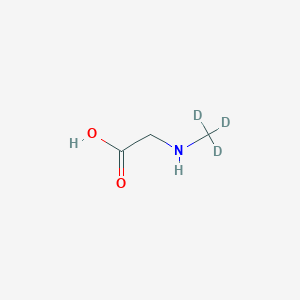
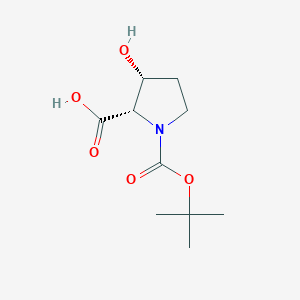
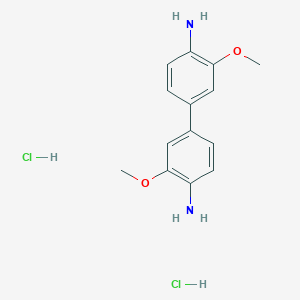
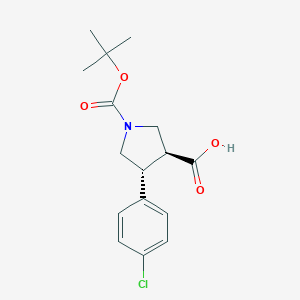
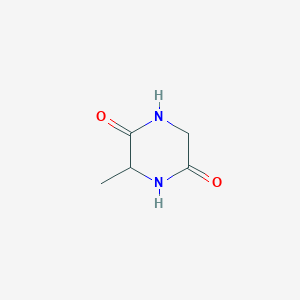
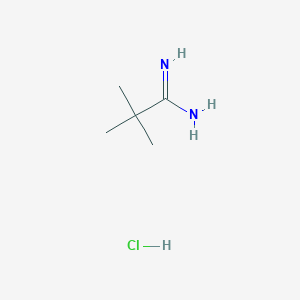
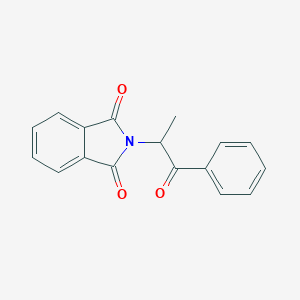
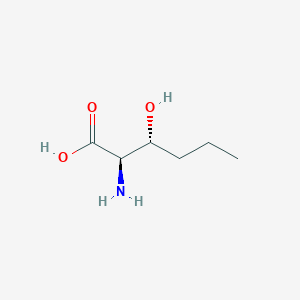
![5-[[5-(4-Fluorophenyl)furan-2-yl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B51604.png)
